

Spectroscopic Profile of 4-Chloro-1-butanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-1-butanol

Cat. No.: B043188

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Chloro-1-butanol**, a versatile building block in organic synthesis. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **4-Chloro-1-butanol**.

^1H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ^1H NMR Data for **4-Chloro-1-butanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available	HO-CH ₂ -
Data not available	Data not available	Data not available	Data not available	-CH ₂ -CH ₂ -CH ₂ Cl
Data not available	Data not available	Data not available	Data not available	-CH ₂ -CH ₂ Cl
Data not available	Data not available	Data not available	Data not available	HO-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for **4-Chloro-1-butanol**

Chemical Shift (δ) ppm	Assignment
Data not available	CH ₂ OH
Data not available	-CH ₂ -
Data not available	-CH ₂ -
Data not available	CH ₂ Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for **4-Chloro-1-butanol**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3200	O-H stretch (alcohol)
3000-2900	C-H stretch (sp ³ hybridized)
1060	C-O stretch (primary alcohol)
650	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **4-Chloro-1-butanol**

m/z	Relative Intensity (%)	Proposed Fragment
108	Data not available	[M] ⁺ (Molecular Ion)
55	Data not available	[C ₄ H ₇] ⁺
42	Data not available	[C ₃ H ₆] ⁺
31	Data not available	[CH ₂ OH] ⁺

Experimental Protocols

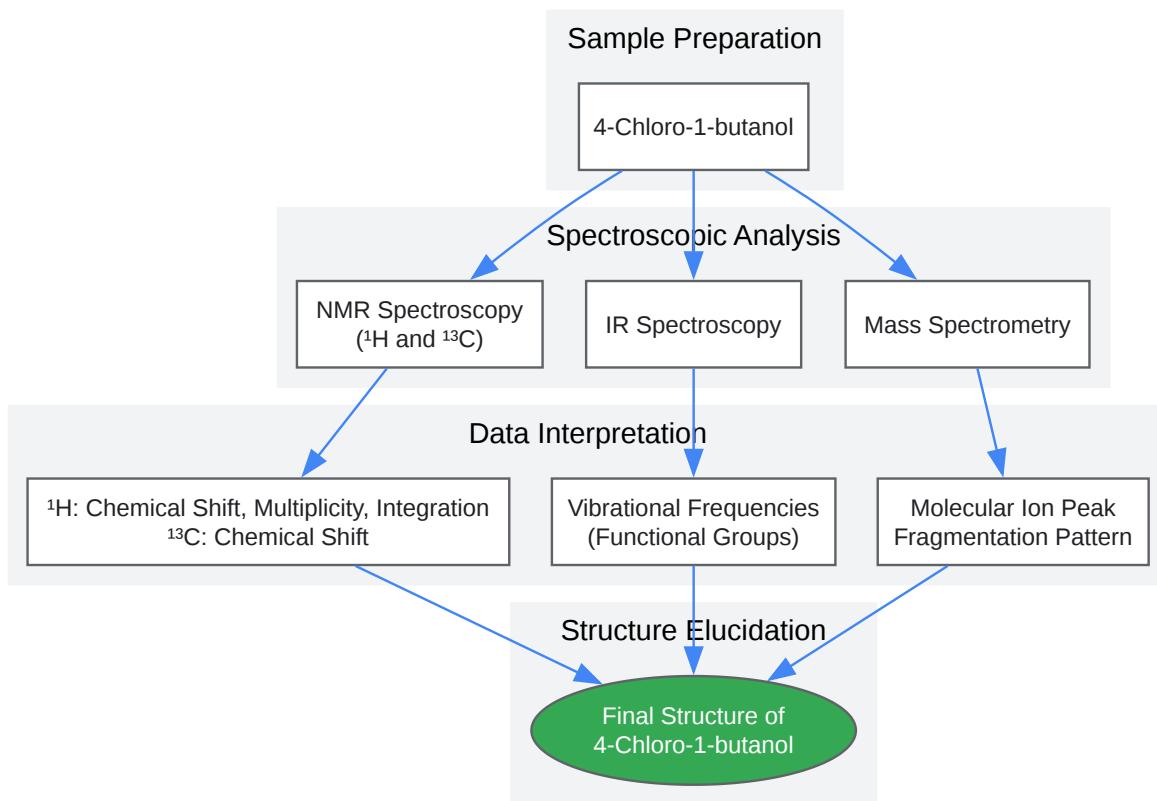
The following are generalized experimental conditions for obtaining the spectroscopic data presented above.

NMR Spectroscopy:

- Instrument: Varian A-60 or Bruker DPX-300.[1]
- Solvent: Deuterated chloroform (CDCl₃).[1]
- Frequency: 500.132 MHz for ¹H NMR.[2]

- Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.

Infrared Spectroscopy:


- Instrument: Bruker IFS 85 FTIR Spectrometer.[1]
- Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl).[1]

Mass Spectrometry:

- Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
- Ionization Energy: 75 eV.[3]
- Source Temperature: 230 °C.[3]
- Sample Temperature: 170 °C.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **4-Chloro-1-butanol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **4-Chloro-1-butanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-1-butanol | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Chloro-1-butanol(928-51-8) MS [m.chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-1-butanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043188#spectroscopic-data-of-4-chloro-1-butanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com